molecular formula C8H6F2N2 B598532 5-(Difluoromethyl)-1H-indazole CAS No. 1204298-50-9

5-(Difluoromethyl)-1H-indazole

Cat. No. B598532
M. Wt: 168.147
InChI Key: HJUVKQYEKHEJJV-UHFFFAOYSA-N
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Description

Indazoles are a type of organic compound that contain a pyrazole ring fused to a benzene ring . The “5-(Difluoromethyl)” part of “5-(Difluoromethyl)-1H-indazole” refers to a difluoromethyl group (-CF2H) attached at the 5-position of the indazole ring. Difluoromethyl groups are often used in medicinal chemistry due to their ability to modify the physical and chemical properties of a molecule .


Molecular Structure Analysis

The molecular structure of “5-(Difluoromethyl)-1H-indazole” would consist of an indazole ring with a difluoromethyl group attached at the 5-position. The presence of the difluoromethyl group could influence the electronic properties of the molecule and potentially its reactivity .


Chemical Reactions Analysis

The reactivity of “5-(Difluoromethyl)-1H-indazole” would likely be influenced by the presence of the difluoromethyl group. Difluoromethyl groups can participate in various types of reactions, including nucleophilic substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Difluoromethyl)-1H-indazole” would be influenced by the presence of the difluoromethyl group. For instance, the difluoromethyl group can enhance the lipophilicity of a molecule .

Scientific Research Applications

  • N-Difluoromethylindazoles :

    • This study explored the N-difluoromethylation and separation of isomers of C-substituted indazoles, leading to the development of a method for difluoromethylation of substituted indazoles. These derivatives were further functionalized, expanding the chemical versatility of indazole compounds (Petko & Filatov, 2022).
  • Electrochemical Applications :

    • 5-Hydroxy-1H-indazole was studied as a film-forming additive for over-lithiated layered oxide positive electrodes in batteries, demonstrating improved cycling performance and highlighting the electrochemical utility of indazole derivatives (Kang et al., 2014).
  • Synthetic Chemistry :

    • The paper discusses the synthesis of 2H-indazoles, highlighting indazole's role in drug discovery and its importance as a scaffold interacting with diverse biological targets. The work focused on developing a regioselective synthesis method for N-substituted indazoles (Halland et al., 2009).
  • Supramolecular Structure Studies :

    • Research on the structures of various NH-indazoles using X-ray crystallography and magnetic resonance spectroscopy revealed insights into the effects of fluorination on indazole's supramolecular structure (Teichert et al., 2007).
  • Medicinal Chemistry :

    • Indazoles were investigated for their potential as transient receptor potential A1 (TRPA1) antagonists, leading to the discovery and optimization of novel indazole derivatives with significant in vitro and in vivo activities in inflammatory pain models (Rooney et al., 2014).
  • Corrosion Inhibition :

    • Indazole derivatives were synthesized and applied as self-assembled monolayers on copper surfaces, demonstrating superior anticorrosion performance, highlighting their potential in materials science (Qiang et al., 2018).
  • Pharmacological Importance :

    • A review on indazoles emphasized their wide range of biological and pharmaceutical applications, including anti-bacterial, anti-depressant, anti-inflammatory, anti-hypertensive, and anti-cancer properties. The review also discussed novel routes for the synthesis of indazole derivatives and their various biological activities (Gaikwad et al., 2015).
  • Antibacterial and Antifungal Agent :

    • Indazole and its derivatives were shown to possess significant antimicrobial and anti-inflammatory properties, further demonstrating the biological significance of this scaffold (Panda et al., 2022).

Safety And Hazards

The safety and hazards associated with “5-(Difluoromethyl)-1H-indazole” would depend on various factors, including its reactivity and the specific conditions under which it is handled .

Future Directions

The future directions in the study of “5-(Difluoromethyl)-1H-indazole” and similar compounds could involve the development of new synthetic methods, the exploration of their reactivity and properties, and their application in various fields such as medicinal chemistry .

properties

IUPAC Name

5-(difluoromethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c9-8(10)5-1-2-7-6(3-5)4-11-12-7/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUVKQYEKHEJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)F)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)-1H-indazole

Citations

For This Compound
1
Citations
V Bacauanu - 2021 - search.proquest.com
Photoredox catalysis represents the use of photo-excitable molecules to activate substrates via single-electron transfer. The strong redox properties of photocatalysts enable oxidation …
Number of citations: 0 search.proquest.com

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